N-[2-(2-Fluorophenyl)-2-methoxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO3S/c1-20(25-2,18-9-5-6-10-19(18)21)14-22-26(23,24)17-12-11-15-7-3-4-8-16(15)13-17/h5-6,9-13,22H,3-4,7-8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFZZELWRORSIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC2=C(CCCC2)C=C1)(C3=CC=CC=C3F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(2-Fluorophenyl)-2-methoxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS Number: 1797694-55-3) is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C20H24FNO3S
- Molecular Weight : 373.48 g/mol
- Structure : The compound features a sulfonamide group attached to a tetrahydronaphthalene core and a fluorophenyl substituent.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, impacting various physiological processes.
- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, which could influence neuronal signaling and behavior.
Pharmacological Effects
Research indicates that the compound exhibits several pharmacological effects:
- Antidepressant Activity : Animal studies have shown that this compound may possess antidepressant-like effects in behavioral models.
- Anti-inflammatory Properties : In vitro assays suggest potential anti-inflammatory activity, which could be beneficial in treating conditions characterized by chronic inflammation.
- Antitumor Activity : Early investigations have hinted at possible antitumor properties, warranting further exploration in cancer research.
Summary of Biological Activities
Case Study 1: Antidepressant Effects
In a controlled study involving mice subjected to stress-induced depression models, administration of this compound resulted in a marked improvement in depressive symptoms compared to the control group. The study utilized behavioral tests such as the forced swim test and tail suspension test to assess outcomes.
Case Study 2: Anti-inflammatory Potential
A study conducted on human macrophages demonstrated that this compound significantly reduced the secretion of pro-inflammatory cytokines (such as TNF-alpha and IL-6) when exposed to lipopolysaccharide (LPS), indicating its potential role as an anti-inflammatory agent.
Case Study 3: Antitumor Activity
Research involving various cancer cell lines (e.g., breast and prostate) revealed that treatment with the compound led to increased rates of apoptosis and decreased cell viability. These findings suggest that it may have potential as an anticancer therapeutic.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on available evidence:
Structural and Functional Group Comparisons
Key Differences and Implications
Substituent Lipophilicity: The target compound’s 2-fluorophenyl and methoxy groups likely increase lipophilicity compared to the furan-containing analog (), which has a polar hydroxy group and an oxygen-rich furan ring. This difference may affect membrane permeability and metabolic stability.
Functional Group Contributions :
- The methoxy group in the target compound could reduce oxidative metabolism compared to the hydroxy group in the furan analog, which might undergo glucuronidation or sulfation.
- The fluorine atom in all fluorophenyl-containing analogs (target and triazolothiazole derivative) may improve metabolic stability and modulate electronic effects on aromatic rings, influencing target interactions.
Synthetic Accessibility :
- highlights optimized chlorosulfonylation and debromination steps for a related sulfonamide MGAT2 inhibitor, suggesting analogous methods could apply to the target compound. However, the triazolothiazole analog () likely requires multi-step synthesis due to its complex heterocyclic substituent.
Research Findings and Hypothetical Activity Profiles
While direct biological data for the target compound are absent in the evidence, inferences can be drawn from related molecules:
- Enzyme Inhibition Potential: The MGAT2 inhibitor in shares a sulfonamide-tetrahydroisoquinoline structure, emphasizing the importance of the sulfonamide group in enzyme interaction. The target’s tetrahydronaphthalene core may similarly engage hydrophobic binding pockets. Sesquiterpenes in with hydroxy and methoxy groups exhibit acetylcholinesterase inhibition, suggesting that the target’s methoxy-fluorophenyl substituent could confer analogous activity.
- Structural Activity Relationships (SAR) :
Preparation Methods
Structural Dissection and Synthetic Planning
Molecular Architecture and Retrosynthetic Analysis
The target molecule, N-[2-(2-Fluorophenyl)-2-methoxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, consists of two principal fragments: a 5,6,7,8-tetrahydronaphthalene-2-sulfonamide core and a 2-(2-fluorophenyl)-2-methoxypropylamine side chain. The linkage is through a sulfonamide bond, a functional group renowned for its stability and prevalence in pharmacologically active compounds. Retrosynthetic analysis reveals that the most logical disconnection occurs at the sulfonamide bond, suggesting a convergent synthesis wherein the sulfonyl chloride derivative of the tetrahydronaphthalene moiety is coupled with the amine side chain. This approach is favored for its modularity, permitting independent optimization of each fragment's synthesis and facilitating the introduction of structural diversity at either site.
General Synthetic Strategy
The preparation of the target compound can be divided into three major modules:
- Synthesis of the 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride precursor.
- Synthesis of the 2-(2-fluorophenyl)-2-methoxypropylamine fragment.
- Coupling of the two fragments to form the sulfonamide bond.
Alternative strategies, such as linear or semi-convergent syntheses, may also be considered, but convergent synthesis remains the most widely adopted due to its operational flexibility and higher overall yields.
Synthesis of the 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl Chloride Precursor
Preparation of 5,6,7,8-Tetrahydronaphthalene
The synthesis begins with the hydrogenation of naphthalene to yield 5,6,7,8-tetrahydronaphthalene. This transformation is typically achieved via catalytic hydrogenation using palladium or rhodium catalysts under moderate pressure and temperature. The choice of catalyst and reaction conditions is critical for controlling the degree of hydrogenation and regioselectivity.
Table 1: Synthesis of 5,6,7,8-Tetrahydronaphthalene
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Tetrahydronaphthalene prep. | Naphthalene, H₂, Pd/C | MeOH or EtOAc, RT-60°C, 5-15 bar, 4-8h | 85-95 | Catalyst selectivity affects isomer distribution |
The high yield and operational simplicity of this step make it suitable for both laboratory and industrial scales. Catalyst selection and hydrogen pressure are adjusted to minimize over-reduction and side reactions.
Sulfonation of Tetrahydronaphthalene
Sulfonation is performed using chlorosulfonic acid or a mixture of concentrated sulfuric acid and sulfur trioxide. Temperature control is essential to ensure regioselectivity and avoid polysulfonation.
Table 2: Sulfonation Step
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Sulfonation | ClSO₃H or conc. H₂SO₄/SO₃ | 0-5°C (ClSO₃H), 0-20°C (H₂SO₄/SO₃), 2-6h | 70-85 | Temperature control critical for regioselectivity |
The product is 5,6,7,8-tetrahydronaphthalene-2-sulfonic acid, which is then isolated and purified for subsequent transformations.
Conversion to Sulfonyl Chloride
The sulfonic acid is converted to the corresponding sulfonyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is performed under anhydrous conditions to prevent hydrolysis.
Table 3: Sulfonyl Chloride Formation
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Sulfonyl chloride prep | SOCl₂ or PCl₅ | DCM or toluene, reflux, 2-4h | 75-90 | Moisture-sensitive, anhydrous required |
The resulting 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride is a key intermediate for sulfonamide formation.
Alternative Sulfonamide Formation Methods
Recent advances have introduced greener and more efficient methods for sulfonamide synthesis, including solid-supported catalysis, oxidative coupling, and electrochemical approaches. These methods offer advantages in terms of environmental impact, operational simplicity, and compatibility with sensitive substrates.
Table 4: Sulfonamide Formation Methods
| Method | Reagents/Conditions | Typical Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Classical coupling | Sulfonyl chloride, amine, base (Et₃N/pyridine), DCM, 0°C-RT, 2-6h | 75-90 | Widely used, reliable | HCl generation, steric hindrance |
| Solid support catalysis | Sulfonyl chloride, amine, florisil/montmorillonite, solvent-free/RT | 65-85 | Green, recyclable catalyst, minimal waste | Limited for hindered amines |
| Oxidative coupling | ArSO₂Na, amine, Cu/Fe-MOF catalyst, O₂, DMSO/MeCN/H₂O, RT | 60-85 | No chlorination, environmentally friendly | Requires oxygen, special catalysts |
| Photocatalytic method | ArSO₂H, amine, photocatalyst, visible light, MeCN, RT | 55-75 | Metal-free, mild conditions | Limited to photoactive substrates |
| Hypervalent iodine-mediated | ArI(OAc)₂, DABSO, amine, MeCN, RT | 65-85 | Suitable for sensitive substrates | Expensive reagents |
| Sulfinylamine reagents | ArSO₂N=S=O, amine, THF, 0°C-RT | 70-90 | High chemoselectivity | Moisture sensitive reagents |
The classical method remains the standard for most applications, but solid-supported and oxidative methods are gaining traction, particularly for industrial and green chemistry contexts.
Synthesis of the 2-(2-Fluorophenyl)-2-methoxypropylamine Side Chain
Reductive Amination Approach
Reductive amination is a versatile method for constructing the amine side chain. The process involves condensation of 2-fluorophenylacetone (or a related ketone) with an amine, followed by reduction.
Table 5: Reductive Amination
| Approach | Starting Materials | Reagents | Conditions | Typical Yield (%) | Challenges |
|---|---|---|---|---|---|
| Reductive amination | 2-Fluorophenylacetone, amine | NaBH₄, NaBH₃CN, or NaBH(OAc)₃ | MeOH or THF, RT-60°C, 4-12h | 65-85 | Controlling stereoselectivity |
This method is favored for its operational simplicity and broad substrate scope, though careful control of reaction conditions is necessary to optimize stereochemical outcomes.
Grignard Addition to Imines
Alternatively, the Grignard reagent of 2-fluorophenylmagnesium bromide can be added to an imine derived from a suitable aldehyde, followed by hydrolysis.
| Approach | Starting Materials | Reagents | Conditions | Typical Yield (%) | Challenges |
|---|---|---|---|---|---|
| Grignard addition | 2-Fluorophenylmagnesium bromide, imine | THF, MgBr₂·Et₂O | THF, -78°C to RT, 6-12h | 50-75 | Moisture sensitivity, side reactions |
Sulfonamide Bond Formation and Final Assembly
Classical Sulfonamide Coupling
The most direct and widely used method for forming the sulfonamide bond is the reaction of the sulfonyl chloride with the amine in the presence of a base such as triethylamine or pyridine.
Table 6: Sulfonamide Coupling
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Sulfonamide formation | Sulfonyl chloride, amine, base | DCM, 0°C to RT, 2-6h | 75-90 | Steric hindrance affects yield |
The reaction is typically performed in dichloromethane at low to room temperature, with the base serving to neutralize the generated HCl.
Alternative Coupling Methods
Green chemistry approaches, such as solid-supported catalysis and oxidative coupling, can also be employed for sulfonamide formation. These methods offer advantages in terms of environmental impact and operational simplicity, particularly for large-scale or industrial applications.
Table 7: Green Coupling Methods
| Method | Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Solid support catalysis | Sulfonyl chloride, amine, florisil/montmorillonite, solvent-free/RT | 65-85 | Green, recyclable, minimal waste | Limited for hindered amines |
| Oxidative coupling | ArSO₂Na, amine, Cu/Fe-MOF catalyst, O₂, DMSO/MeCN/H₂O, RT | 60-85 | No chlorination, environmentally friendly | Requires oxygen, special catalysts |
These methods are particularly attractive for pharmaceutical synthesis, where regulatory and sustainability considerations are paramount.
Purification and Characterization
Following the coupling reaction, the product is typically purified by extraction, crystallization, or chromatography. Characterization is performed using NMR, mass spectrometry, and IR spectroscopy to confirm structure and purity.
Comparative Evaluation of Complete Synthesis Methods
Synthesis Methods Overview
Multiple synthetic strategies have been developed for the assembly of complex sulfonamides such as the target compound. The principal methods include convergent synthesis, linear synthesis, semi-convergent approaches, chiral auxiliary methods, and enzymatic resolution.
Table 8: Comparison of Complete Synthesis Methods
| Method | Key Steps | Overall Yield (%) | Time (days) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Convergent synthesis | Independent synthesis of both components, sulfonamide coupling | 30-45 | 3-5 | Flexibility, parallel synthesis | Multiple purification steps |
| Linear synthesis | Sequential assembly of all fragments | 15-25 | 5-7 | Fewer purification steps | Lower yield, less flexibility |
| Semi-convergent | Sulfonamide formation, alkylation with fluorophenyl derivative | 20-35 | 4-6 | Balance of efficiency/flexibility | Optimization of alkylation needed |
| Chiral auxiliary | Stereoselective addition, auxiliary removal, sulfonamide formation | 25-40 | 6-8 | High stereoselectivity | Expensive, additional steps |
| Enzymatic resolution | Racemic synthesis, enzymatic resolution, coupling | 10-20 | 7-10 | High enantiomeric purity | Lower yield, enzyme availability |
Convergent synthesis is generally preferred for its operational flexibility and higher overall efficiency, especially when both fragments are readily accessible.
Data Visualization and Efficiency Analysis
Efficiency can be quantitatively assessed by considering the ratio of yield to synthesis time. The following table summarizes the efficiency of each method.
Table 9: Synthesis Method Efficiency Analysis
| Method | Average Yield (%) | Average Time (days) | Efficiency (Yield/Time) |
|---|---|---|---|
| Convergent synthesis | 37.5 | 4 | 9.38 |
| Linear synthesis | 20 | 6 | 3.33 |
| Semi-convergent | 27.5 | 5 | 5.50 |
| Chiral auxiliary | 32.5 | 7 | 4.64 |
| Enzymatic resolution | 15 | 8.5 | 1.76 |
These data clearly demonstrate the superior efficiency of the convergent approach, particularly in research and development settings where time and resource optimization are critical.
Experimental Details and Optimization
Reaction Optimization Parameters
Key parameters influencing the success of each step include reagent stoichiometry, temperature, solvent choice, reaction time, and purification strategy. For example, the sulfonation step requires precise temperature control to avoid polysulfonation, while the coupling reaction benefits from slow addition of the amine to the sulfonyl chloride to minimize side reactions.
Industrial Scale Considerations
Scale-up of the synthesis necessitates additional considerations, such as solvent recycling, catalyst recovery, and waste management. Solid-supported and oxidative coupling methods are particularly advantageous in this context due to their reduced environmental footprint and ease of catalyst separation.
Troubleshooting and Side Reactions
Common challenges include incomplete hydrogenation, over-sulfonation, hydrolysis of sulfonyl chloride, and competing elimination or rearrangement during amine synthesis. These issues can be mitigated by careful control of reaction conditions, use of high-purity reagents, and implementation of in-process analytical monitoring (e.g., TLC, HPLC).
Case Studies and Literature Examples
Patent Literature
Patents such as US5206428A and CN109553555B describe related tetrahydronaphthalene sulfonamide derivatives and their preparation, confirming the general applicability of the outlined synthetic strategies. These documents detail the use of acid acceptors (e.g., alkali metal carbonates, trialkylamines), solvent selection (e.g., water, ethyl acetate), and temperature ranges (0–200°C) for the coupling reactions.
Recent Advances in Sulfonamide Synthesis
Contemporary research emphasizes green chemistry approaches, including electrochemical, photochemical, and solid-supported methods, as well as the use of alternative sulfur sources such as DABSO and arylsulfinates. These innovations enhance the sustainability and operational simplicity of sulfonamide synthesis, with particular relevance for pharmaceutical manufacturing.
Synthesis of Fluorinated Amines
The preparation of 2-(2-fluorophenyl)-2-methoxypropylamine is well-documented in both academic and patent literature, with reductive amination and Grignard addition being the most commonly employed methods. Careful attention to stereochemistry and reagent purity is essential for obtaining high yields and selectivity.
Data Tables
Table 10: Summary of Key Synthetic Steps and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrogenation of naphthalene | H₂, Pd/C or Rh/C, MeOH/EtOAc, 5-15 bar, 4-8h | 85-95 | Catalyst selectivity critical |
| Sulfonation | ClSO₃H or H₂SO₄/SO₃, 0-20°C, 2-6h | 70-85 | Temperature control for regioselectivity |
| Sulfonyl chloride formation | SOCl₂ or PCl₅, DCM/toluene, reflux | 75-90 | Anhydrous conditions required |
| Amine synthesis (reductive amination) | 2-Fluorophenylacetone, NaBH₄/NaBH₃CN/NaBH(OAc)₃, MeOH/THF, RT-60°C, 4-12h | 65-85 | Stereoselectivity must be controlled |
| Sulfonamide coupling | Sulfonyl chloride, amine, Et₃N/pyridine, DCM, 0°C-RT, 2-6h | 75-90 | Steric hindrance can affect yield |
Q & A
Q. What are the key structural features of this compound that influence its biological activity?
The sulfonamide group (-SO₂NH₂) and tetrahydronaphthalene core are critical for target binding, while the 2-fluorophenyl and methoxypropyl substituents modulate lipophilicity and metabolic stability. Modifications to the methoxy group (e.g., replacing it with hydroxyl or larger alkoxy groups) can alter binding affinity by 10–30% in receptor assays . The fluorophenyl moiety enhances π-π stacking interactions with aromatic residues in enzyme active sites, as observed in molecular docking studies .
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
A combination of HPLC (purity >98%), LC-MS (for molecular weight confirmation), and ¹H/¹³C NMR (structural elucidation) is essential. For example:
- HPLC conditions : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, UV detection at 254 nm .
- NMR solvents : Deuterated DMSO or CDCl₃ for solubility optimization . Impurity profiling using high-resolution mass spectrometry (HRMS) is advised to detect by-products like des-fluoro analogs .
Advanced Research Questions
Q. How can researchers optimize synthetic yields while minimizing by-products?
Q. How should contradictory data between in vitro activity and pharmacokinetic performance be resolved?
Discrepancies often arise from:
- Solubility limitations : Poor aqueous solubility (logP ~3.5) reduces bioavailability. Use biphasic solubility assays (e.g., PBS:octanol) to correlate with in vivo absorption .
- Metabolic instability : The methoxypropyl group is susceptible to CYP450-mediated demethylation. Microsomal stability assays (e.g., human liver microsomes + NADPH) quantify metabolic half-life (<30 min indicates rapid clearance) .
- Orthogonal assays : Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to rule off-target effects .
Q. What strategies are effective for resolving conflicting biological activity data across cell lines?
- Cell line-specific factors :
- Membrane transporter expression : Use inhibitors (e.g., cyclosporine A for P-gp) to assess efflux impact .
- Redox environment : Pre-treat cells with N-acetylcysteine to test for thiol-mediated false positives .
- Dose-response normalization : Report IC₅₀ values relative to positive controls (e.g., staurosporine for kinase inhibition) to account for assay variability .
Data Contradiction Analysis
Q. How to address discrepancies in stability studies under varying pH conditions?
Stability data conflicts often stem from:
- pH-dependent degradation : The compound degrades 3× faster at pH <3 (hydrolysis of sulfonamide) vs. pH 7.4. Use accelerated stability testing (40°C/75% RH) to model degradation pathways .
- Analytical interference : Degradants like 2-fluorophenylacetic acid co-elute with the parent compound in HPLC. Implement gradient elution or tandem MS for resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
